N-methyl tyrosine

Vue d'ensemble

Description

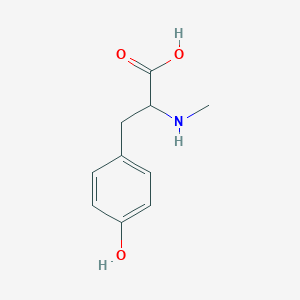

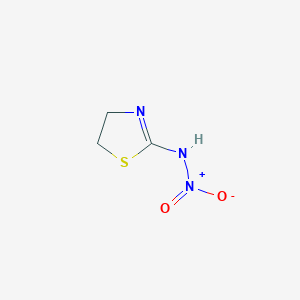

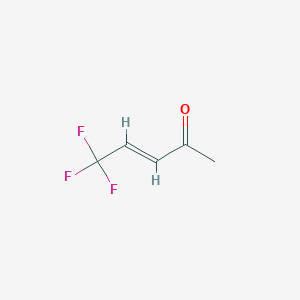

N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine with a methyl group on the nitrogen atom . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .

Molecular Structure Analysis

The molecular structure of N-Methyl-L-tyrosine is represented by the empirical formula C10H13NO3 . The molecular weight is 195.22 . The SMILES string representation is CNC@@Hcc1)C(O)=O .Chemical Reactions Analysis

N-Methyl-L-tyrosine has been shown to participate in various chemical reactions. For instance, a laccase-catalysed tyrosine click reaction proceeded between the tyrosine modification reagent N-methyl luminol and tyrosine residues in peptides/proteins .Physical And Chemical Properties Analysis

N-Methyl-L-tyrosine is a powder or crystal substance that is colorless to white . Its optical activity is [α]/D +16.0±1.0°, c = 1 in 1 M HCl . The composition is carbon, 60.7-62.3% and nitrogen, 6.9-7.5% .Applications De Recherche Scientifique

Inhibition of L-amino Acid Oxidase and Antibacterial Properties : N-methyl-L-tyrosine acts as a non-competitive inhibitor of L-amino acid oxidase, which can induce cell apoptosis and exhibit antibacterial properties (Pająk, 2020).

Peptide Synthesis : It is valuable in peptide synthesis due to improved preparation methods and its availability in suitable forms (Aurelio et al., 2003).

Precursor in Biogenesis of Epinephrine and Norepinephrine : N-methyl tyrosine serves as a precursor in the production of important neurotransmitters, epinephrine and norepinephrine (Hartung et al., 1964).

Regulation of NMDA Receptors : Its role in tyrosine phosphorylation is crucial for regulating the function of NMDA receptors in mammalian central neurons, which is important in neuronal development, plasticity, and toxicity (Wang & Salter, 1994).

Modifying Tyrosine Residues : N-methylated luminol derivatives can effectively modify tyrosine residues in peptides and proteins under oxidative conditions (Sato et al., 2015).

Blood Pressure Control in Pheochromocytoma : Alpha-methyl-p-tyrosine is effective in controlling blood pressure and decreasing the excretion of norepinephrine in patients with nonmalignant pheochromocytoma (Serrano & Chávez Lara, 1973).

Tumor Imaging : O-[11C]methyl-L-tyrosine PET has potential for whole-body tumor imaging, including brain tumors (Ishiwata et al., 2005).

Sensor for Methyl Parathion : L-tyrosine methyl ester-functionalized carbon dots have been used to develop a sensor for detecting methyl parathion, demonstrating applications in analyzing various food products (Hou et al., 2015).

Catalysis in Bacteria and Industrial Applications : Tyrosine ammonia lyase (TAL), which catalyzes the deamination of tyrosine, is important for bioengineering and industrial applications, especially in purple phototropic bacteria and Actinomycetales (Pinto et al., 2015).

Treatment of Neuropsychiatric Disorders : Alpha-Methyl-para-Tyrosine (AMPT) might be useful for treating movement disorders, psychiatric disorders, and behavioral problems in 22q11 deletion syndrome (Bloemen et al., 2008).

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870596 | |

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl tyrosine | |

CAS RN |

19897-63-3 | |

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)